DAA-1097

Descripción general

Métodos De Preparación

La síntesis de DAA-1097 implica la reacción de 4-cloro-2-fenoxianilina con cloruro de 2-isopropoxibencilo en presencia de una base para formar el intermedio N-(4-cloro-2-fenoxifenil)-N-(2-isopropoxibencil)amina. Este intermedio se acetila luego usando anhídrido acético para producir this compound . Las condiciones de reacción típicamente involucran el uso de solventes orgánicos como diclorometano o tolueno y se llevan a cabo bajo reflujo .

Análisis De Reacciones Químicas

DAA-1097 sufre varios tipos de reacciones químicas, incluyendo:

Oxidación: this compound puede oxidarse para formar varios derivados oxidados. Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.

Reducción: La reducción de this compound se puede lograr usando agentes reductores como hidruro de litio y aluminio o borohidruro de sodio, lo que lleva a la formación de derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución nucleófila, particularmente en el grupo cloro.

Aplicaciones Científicas De Investigación

Anxiolytic Effects

DAA-1097 has been shown to exhibit significant anxiolytic-like properties in laboratory animals. In studies involving mouse models, oral administration of this compound demonstrated effectiveness in reducing anxiety-related behaviors as measured by the light/dark exploration test and the elevated plus-maze test. The compound inhibited binding to mitochondrial preparations in rat brains, indicating its selective action on peripheral benzodiazepine receptors without affecting central benzodiazepine receptors, which are typically associated with sedation and anxiolysis .

Alzheimer's Disease

Research has indicated that this compound may have applications in the context of neurodegenerative diseases like Alzheimer's disease. In vitro studies have demonstrated that TSPO ligands can recover neuronal cells from amyloid-beta-induced mitochondrial dysfunction, suggesting a potential role for this compound in mitigating cognitive decline associated with Alzheimer's pathology . The compound's ability to restore mitochondrial function could be crucial for preserving neuronal health in affected individuals.

Mitochondrial Function Modulation

This compound's interaction with TSPO also positions it as a candidate for therapies aimed at improving mitochondrial function across various conditions. Given that mitochondrial dysfunction is a hallmark of numerous neurological disorders, compounds like this compound could play a role in developing treatments aimed at enhancing cellular energy metabolism and reducing oxidative stress .

Behavioral Studies

In behavioral assessments involving animal models, this compound was compared with other anxiolytics such as diazepam and buspirone. While it showed anxiolytic properties, its potency was lower than that of diazepam in terms of enhancing hexobarbital-induced anesthesia. Notably, this compound did not significantly alter spontaneous locomotor activity, indicating a favorable profile for anxiolytic use without sedative effects .

Binding Affinity Studies

This compound exhibited high binding affinity for TSPO with IC50 values significantly lower than those for central benzodiazepine receptors, reinforcing its selective action on peripheral receptors. This selectivity is crucial for minimizing side effects typically associated with central benzodiazepine receptor antagonists .

Summary of Research Findings

| Study Aspect | Findings |

|---|---|

| Anxiolytic Effects | Significant reduction in anxiety-like behavior in animal models |

| Mechanism of Action | Selective agonism at peripheral benzodiazepine receptors (TSPO) |

| Potential Applications | Neuroprotection in Alzheimer's disease; modulation of mitochondrial function |

| Binding Affinity | High affinity for TSPO; no significant effect on central receptors |

Mecanismo De Acción

DAA-1097 ejerce sus efectos uniéndose selectivamente al receptor periférico de benzodiacepinas (TSPO). Esta unión estimula el proceso de esteroidogénesis, lo que lleva a un aumento en los niveles de esteroides neuroactivos como la alopregnanolona . Estos esteroides neuroactivos mejoran la transmisión GABAérgica, lo que resulta en efectos ansiolíticos .

Comparación Con Compuestos Similares

DAA-1097 es parte de una clase de compuestos conocidos como derivados de ariloxianilida. Compuestos similares incluyen:

Ro5-4864: Un derivado de benzodiacepina que también se dirige al receptor periférico de benzodiacepinas.

Alpidem: Un derivado de imidazopiridina con unión selectiva a los receptores periféricos de benzodiacepinas.

FGIN-1-27: Un derivado de indol que actúa como un agonista selectivo para el receptor periférico de benzodiacepinas.

This compound es único debido a su estructura química específica, que proporciona una alta selectividad y afinidad por el receptor periférico de benzodiacepinas .

Actividad Biológica

DAA-1097 is a compound recognized for its potent and selective agonistic activity at the peripheral benzodiazepine receptor (PBR), also known as the mitochondrial 18 kDa translocator protein (TSPO). This article explores its biological activity, mechanisms, and effects based on diverse research findings.

This compound primarily interacts with the peripheral benzodiazepine receptor, which is involved in various physiological processes, including neuroprotection, regulation of steroidogenesis, and modulation of immune responses. Unlike traditional benzodiazepines, this compound does not exhibit affinity for central benzodiazepine receptors, which distinguishes its pharmacological profile and reduces the risk of typical side effects associated with central nervous system depressants .

Binding Affinity and Selectivity

Research indicates that this compound demonstrates high binding affinity for PBR, with IC50 values significantly lower than those of other compounds. In studies involving rat brain mitochondrial preparations:

- This compound : IC50 = 0.92 nM for [3H]PK 11195 binding.

- DAA-1106 : IC50 = 0.28 nM for [3H]PK 11195 binding.

- Both compounds showed no significant inhibition of [3H]-flunitrazepam binding (IC50 > 10,000 nM) indicating their selectivity for PBR over central benzodiazepine receptors .

Anxiolytic Effects

This compound has been shown to possess anxiolytic properties in several animal models. In behavioral tests such as the light/dark exploration test and the elevated plus-maze test, this compound administration resulted in significant anxiolytic-like effects without affecting spontaneous locomotor activity:

- Anxiolytic Testing Results :

- Light/Dark Exploration Test : Increased time spent in the light compartment.

- Elevated Plus-Maze Test : Increased entries into open arms compared to control groups.

In comparison with other anxiolytics like diazepam and buspirone, this compound exhibited a lower potency in enhancing sleep duration induced by hexobarbital anesthesia .

Case Studies and Research Findings

Research indicates that this compound's mechanism may contribute to neuroprotective effects as well. A study highlighted that compounds acting on PBR can influence mitochondrial function and reduce oxidative stress in neuronal cells. This suggests potential therapeutic applications in neurodegenerative diseases characterized by mitochondrial dysfunction .

Table: Summary of Biological Activity Findings

| Parameter | This compound | Comparison (DAA-1106) |

|---|---|---|

| Binding Affinity (IC50) | 0.92 nM (PK 11195) | 0.28 nM |

| Anxiolytic Effect | Yes | Yes |

| Effect on CBR Binding | No effect (IC50 > 10,000 nM) | No effect |

| Impact on Locomotor Activity | No effect | No effect |

Propiedades

Número CAS |

220551-79-1 |

|---|---|

Fórmula molecular |

C24H24ClNO3 |

Peso molecular |

409.9 g/mol |

Nombre IUPAC |

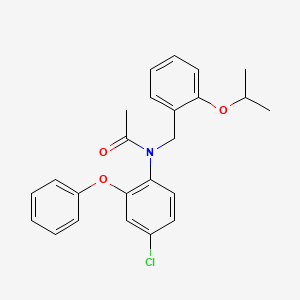

N-(4-chloro-2-phenoxyphenyl)-N-[(2-propan-2-yloxyphenyl)methyl]acetamide |

InChI |

InChI=1S/C24H24ClNO3/c1-17(2)28-23-12-8-7-9-19(23)16-26(18(3)27)22-14-13-20(25)15-24(22)29-21-10-5-4-6-11-21/h4-15,17H,16H2,1-3H3 |

Clave InChI |

CGUBOFYHGYNUDL-UHFFFAOYSA-N |

SMILES |

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |

SMILES canónico |

CC(C)OC1=CC=CC=C1CN(C2=C(C=C(C=C2)Cl)OC3=CC=CC=C3)C(=O)C |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

DAA 1097 DAA-1097 DAA1097 N-(4-chloro-2-phenoxyphenyl)-N-(2-isopropoxybenzyl)acetamide |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.